molecular formula C20H15P B12077841 (4-Ethynylphenyl)diphenylphosphane

(4-Ethynylphenyl)diphenylphosphane

Cat. No.: B12077841
M. Wt: 286.3 g/mol
InChI Key: BNWJETJKJICTRH-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C20H15P It is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-ethynylbromobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane group to a phosphine.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(4-Ethynylphenyl)diphenylphosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The ethynyl group also allows for further functionalization, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    (4-Bromophenyl)diphenylphosphane: Similar structure but with a bromine substituent instead of an ethynyl group.

    (4-Methylphenyl)diphenylphosphane: Contains a methyl group instead of an ethynyl group.

Uniqueness

(4-Ethynylphenyl)diphenylphosphane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable compound for developing new materials and catalysts.

Properties

Molecular Formula

C20H15P

Molecular Weight

286.3 g/mol

IUPAC Name

(4-ethynylphenyl)-diphenylphosphane

InChI

InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H

InChI Key

BNWJETJKJICTRH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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